
Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate, also known as DMIA, is a chemical compound that has gained attention in recent years due to its potential biomedical applications. DMIA is a derivative of indole, a heterocyclic aromatic compound that is commonly found in many natural products. DMIA has shown promising results in scientific research as a potential drug candidate for various diseases, including cancer, Alzheimer's, and Parkinson's.
作用機序
The mechanism of action of Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate is not fully understood, but it is believed to act through multiple pathways. In cancer cells, Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has been shown to inhibit the activity of several enzymes involved in cell growth and division. In Alzheimer's and Parkinson's disease research, Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has been shown to reduce oxidative stress and inflammation, both of which are believed to contribute to the progression of these diseases.
生化学的および生理学的効果
Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has been shown to have several biochemical and physiological effects. In cancer cells, Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has been shown to induce apoptosis, inhibit cell growth and division, and decrease the expression of several genes involved in cancer progression. In Alzheimer's and Parkinson's disease research, Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect neurons from damage.
実験室実験の利点と制限
One advantage of Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate in lab experiments is its potential as a drug candidate for various diseases. Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has shown promising results in preclinical studies and has the potential to be developed into a therapeutic drug. However, one limitation of Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate research. One potential direction is the development of Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate as a therapeutic drug for cancer, Alzheimer's, and Parkinson's disease. Another direction is the study of Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate's mechanism of action, which could lead to the development of more effective drugs for these diseases. Additionally, the synthesis of Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate derivatives with improved solubility could overcome the limitations of the compound in lab experiments.
合成法
Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate can be synthesized through several methods. One of the most common methods is the Fischer indole synthesis, which involves the condensation of an aldehyde or ketone with a primary amine in the presence of an acid catalyst. Another method is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with a secondary amine in the presence of an acid catalyst.
科学的研究の応用
Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has been studied extensively for its potential biomedical applications. In cancer research, Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has also been studied for its potential use in Alzheimer's and Parkinson's disease research, as it has been shown to have neuroprotective effects and improve cognitive function.
特性
CAS番号 |
1144-12-3 |
|---|---|
製品名 |
Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate |
分子式 |
C14H17NO2 |
分子量 |
231.29 g/mol |
IUPAC名 |
ethyl 2-(2,5-dimethyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C14H17NO2/c1-4-17-14(16)8-11-10(3)15-13-6-5-9(2)7-12(11)13/h5-7,15H,4,8H2,1-3H3 |
InChIキー |
MWEGAQSTPQLWRO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=C(NC2=C1C=C(C=C2)C)C |
正規SMILES |
CCOC(=O)CC1=C(NC2=C1C=C(C=C2)C)C |
同義語 |
ETHYL 2-(2,5-DIMETHYL-1H-INDOL-3-YL)ACETATE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



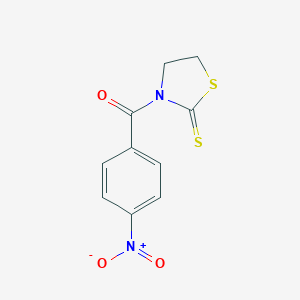
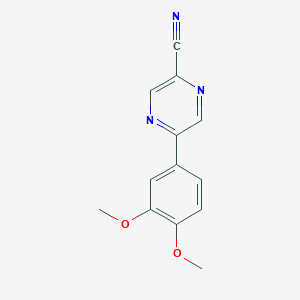

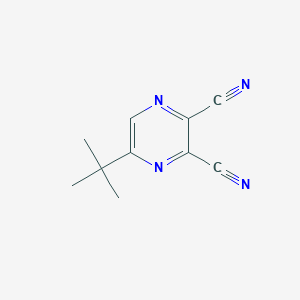
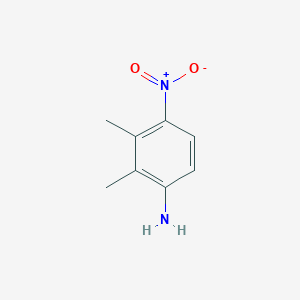

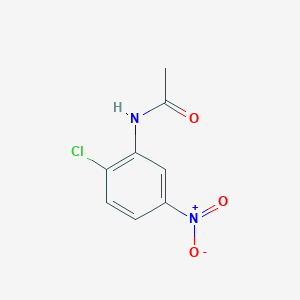
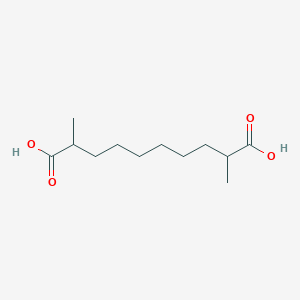
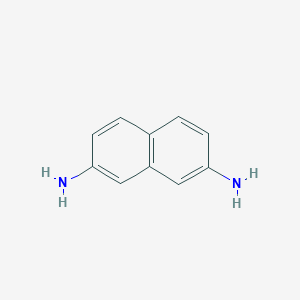
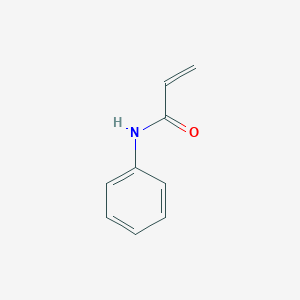
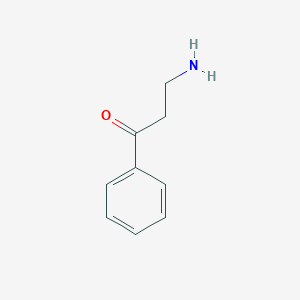
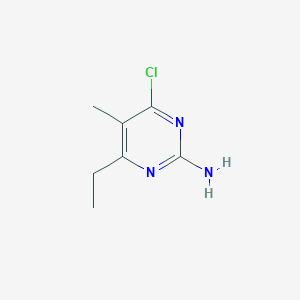
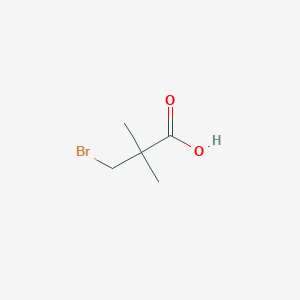
![4-[(4-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B184245.png)